molecular formula C24H27N5O3 B2906834 N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 877631-62-4

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide

Cat. No.: B2906834
CAS No.: 877631-62-4
M. Wt: 433.512
InChI Key: UTMMVHQVIFIJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is a useful research compound. Its molecular formula is C24H27N5O3 and its molecular weight is 433.512. The purity is usually 95%.
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Scientific Research Applications

PET Imaging and Neuroinflammation

A significant application of compounds related to N1-(2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl)-N2-(pyridin-3-ylmethyl)oxalamide is in PET imaging, specifically targeting the macrophage colony-stimulating factor 1 receptor (CSF1R) for imaging of reactive microglia and disease-associated microglia in neuroinflammation. This application is crucial in understanding and treating neuropsychiatric disorders, such as Alzheimer's disease and Parkinson's disease, by providing a noninvasive tool for the measurement of microglial activity and the evaluation of new therapeutics for neuroinflammation (Horti et al., 2019).

Antipsychotic Activity

Compounds incorporating the furo[3,2-c]pyridine ring system, closely related in structure to the molecule , have been found to have significant activity in blocking apomorphine stereotypy and apomorphine-induced climbing, indicating potential antipsychotic activity. These findings suggest a new pharmacophore with antipsychotic properties, highlighting the diverse therapeutic potentials of these chemical structures (New et al., 1989).

Synthesis and Biological Activity

Research on arylmethylidene derivatives of furan-2(3H)-ones, which are key intermediates in synthesizing compounds with pyrimidine and pyridazine structural fragments, points towards the development of new biologically active compounds. These activities demonstrate the significance of such molecules in constructing heterocyclic compounds with potential pharmaceutical applications (Aniskova et al., 2017).

Adenosine A2A Receptor Inverse Agonists

The therapeutic use of A2A adenosine receptor antagonists/inverse agonists is promising for treating neurodegenerative disorders. Piperazine- and piperidine-containing derivatives, such as 2-(furan-2-yl)-N5-(2-(4-phenylpiperazin-1-yl)ethyl)thiazolo[5,4-d]pyrimidine-5,7-diamine, have been identified as potent and selective hA2A AR inverse agonists. These compounds could play a crucial role in developing new treatments for Parkinson's and Alzheimer's diseases (Varano et al., 2020).

Properties

IUPAC Name

N'-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-N-(pyridin-3-ylmethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N5O3/c30-23(26-17-19-6-4-10-25-16-19)24(31)27-18-21(22-9-5-15-32-22)29-13-11-28(12-14-29)20-7-2-1-3-8-20/h1-10,15-16,21H,11-14,17-18H2,(H,26,30)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UTMMVHQVIFIJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(CNC(=O)C(=O)NCC3=CN=CC=C3)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

433.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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